Locustakinin
Overview
Description
Locustakinin is a myotropic neuropeptide isolated from the locust species Locusta migratoria . It is one of four closely related myotropic neuropeptides . Locustakinin may represent an evolutionary link between leucokinin VII (found in cockroaches) and achetakinin V (found in crickets), potentially affecting ion transport and diuretic activity in Malpighian tubules .
Synthesis Analysis
Locustakinin is a six-residue peptide (Ala-Phe-Ser-Ser-Trp-Gly-NH2) identified in Locusta migratoria . The search for myotropic peptide molecules in the brain, corpora cardiaca, corpora allata suboesophageal ganglion complex of Locusta migratoria has led to the discovery of 21 novel biologically active neuropeptides .Molecular Structure Analysis
The molecular structure of Locustakinin is closely related to other myotropic neuropeptides isolated from the brain and corpora-cardiaca complexes of the locust Locusta migratoria . The antiserum raised against locustatachykinin I recognizes also locustatachykinin II and hence probably also the other two locustatachykinins due to their similarities in primary structure .Scientific Research Applications
Influence on Malpighian Tubule Activity
Locustakinin has been observed to influence the contractile activity of visceral muscle fibers associated with the Malpighian tubules in the migratory locust (Locusta migratoria). These activities facilitate the flow of material in the tubule lumen, which is significant for the excretion process. Studies demonstrate that this muscle activity aids in the excretion of solutes by reducing unstirred layers (USLs) at the basolateral surface of the epithelium (Coast, 1998).
Synergism in Diuretic Peptide Action
Locustakinin, in combination with other diuretic peptides from Locusta migratoria, displays a synergistic effect in stimulating Malpighian tubule fluid secretion. This process is enhanced more than the sum of the peptides' separate responses, indicating a co-operative action at low concentrations. Different second messengers are involved in this process, suggesting a complex interaction between these peptides in the regulation of ion and fluid transport in insect malpighian tubules (Coast, 1995).
Novel Myotropic Peptide
Locustakinin, initially identified from Locusta migratoria, is a novel myotropic peptide with a unique structure. This peptide has been linked to the stimulation of ion transport and inhibition of diuretic activity in Malpighian tubules. It represents a molecular link between similar peptides found in other insects, suggesting a widespread distribution and multifunctionality among insects (Schoofs et al., 1992).
Colocalization with Other Diuretic Peptides
Locustakinin has been found to colocalize with other diuretic peptides in locusts, such as Locusta-diuretic peptide and leucokinin I. This colocalization suggests a potent control mechanism for promoting fluid secretion in the Malpighian tubules. The presence of multiple peptides in the same neurosecretory cells implies a complex regulatory system for excretory processes in locusts (Thompson et al., 1995).
Future Directions
Future research on Locustakinin could focus on further elucidating its role in the physiology of insects, particularly in relation to its potential effects on ion transport and diuretic activity . Additionally, understanding its synthesis and mechanism of action could provide valuable insights into insect neurobiology .
properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H40N8O8/c1-17(32)27(43)36-22(11-18-7-3-2-4-8-18)29(45)38-25(16-41)31(47)39-24(15-40)30(46)37-23(28(44)35-14-26(33)42)12-19-13-34-21-10-6-5-9-20(19)21/h2-10,13,17,22-25,34,40-41H,11-12,14-16,32H2,1H3,(H2,33,42)(H,35,44)(H,36,43)(H,37,46)(H,38,45)(H,39,47)/t17-,22-,23-,24-,25-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZDDGVNOHGBSM-QAMDWANKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H40N8O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20930517 | |
Record name | 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Locustakinin | |
CAS RN |
139602-08-7 | |
Record name | Locustakinin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139602087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 17-Amino-14-benzyl-4,7,10,13,16-pentahydroxy-8,11-bis(hydroxymethyl)-5-[(1H-indol-3-yl)methyl]-3,6,9,12,15-pentaazaoctadeca-3,6,9,12,15-pentaen-1-imidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20930517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.